Pharmacodynamic Bioequivalence of RenaZorb Swallowable Tablets to Chewed Lanthanum Carbonate (Fosrenol)
In a randomized, open-label, two-way crossover Phase 1 study in 75 healthy volunteers, RenaZorb (oxylanthanum carbonate) 1000 mg swallowable tablets administered three times daily demonstrated pharmacodynamic bioequivalence to Fosrenol (lanthanum carbonate) 1000 mg chewable tablets three times daily. The primary endpoint was least squares mean (LSM) change in urinary phosphate excretion from baseline [1].
| Evidence Dimension | Change in urinary phosphate excretion (LSM change from baseline) |
|---|---|
| Target Compound Data | RenaZorb: -320.4 mg/day (90% CI: -349.7, -291.0) |
| Comparator Or Baseline | Fosrenol (lanthanum carbonate): -324.0 mg/day (90% CI: -353.3, -294.7) |
| Quantified Difference | Between-group LSM difference: 3.6 mg/day (90% CI: -37.8, 45.1) |
| Conditions | Phase 1 single-center study; healthy subjects; 1000 mg TID; two-way crossover; 72-hour evaluation period; N=75 |
Why This Matters
This data confirms that RenaZorb provides equivalent phosphate binding efficacy to the reference listed drug (Fosrenol) while offering a swallowable, patient-friendly formulation.
- [1] Gupta P, et al. Two-Way Randomized Crossover Study to Establish Pharmacodynamic Bioequivalence Between Oxylanthanum Carbonate and Lanthanum Carbonate. Clin Ther. 2025;47(1):70-75. View Source
